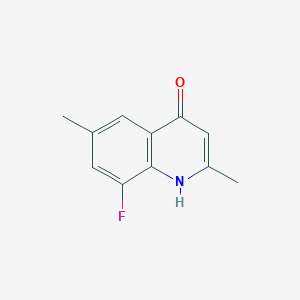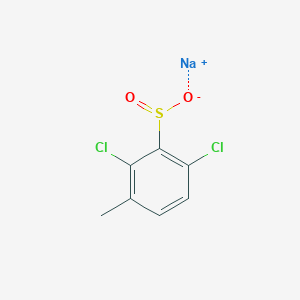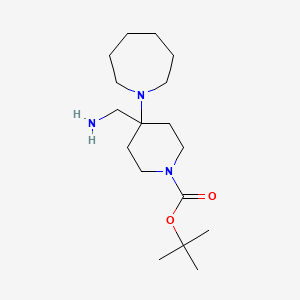![molecular formula C15H17NO B13157856 4-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13157856.png)
4-[3-(3-Aminophenyl)propyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(3-Aminophenyl)propyl]phenol is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.3 g/mol . It is characterized by a phenol group attached to a propyl chain, which is further connected to an aminophenyl group. This compound is primarily used in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Aminophenyl)propyl]phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the nucleophilic aromatic substitution of phenols, where the phenol group is introduced through hydrolysis of phenolic esters or ethers . The reaction conditions typically include high temperatures and the presence of a base.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement processes . These methods ensure the compound is produced in large quantities with high purity, suitable for various research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(3-Aminophenyl)propyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminophenyl group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and aminophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[3-(3-Aminophenyl)propyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions involving phenolic and aminophenyl groups.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-[3-(3-Aminophenyl)propyl]phenol involves its interaction with molecular targets through its phenol and aminophenyl groups. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation. The compound’s effects are mediated through pathways involving oxidative and reductive transformations, as well as substitution reactions .
Vergleich Mit ähnlichen Verbindungen
4-[3-(3-Aminophenyl)propyl]phenol can be compared with other similar compounds, such as:
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
4-Aminophenol: Contains an amino group and a hydroxyl group attached to a benzene ring.
3-(3-Aminophenyl)propylamine: Similar structure but lacks the phenol group.
The uniqueness of this compound lies in its combination of phenol and aminophenyl groups connected by a propyl chain, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H17NO |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
4-[3-(3-aminophenyl)propyl]phenol |
InChI |
InChI=1S/C15H17NO/c16-14-6-2-5-13(11-14)4-1-3-12-7-9-15(17)10-8-12/h2,5-11,17H,1,3-4,16H2 |
InChI-Schlüssel |
NWWAEIXQRTXYIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)CCCC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



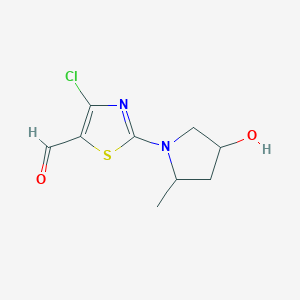

![5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile](/img/structure/B13157800.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one](/img/structure/B13157812.png)
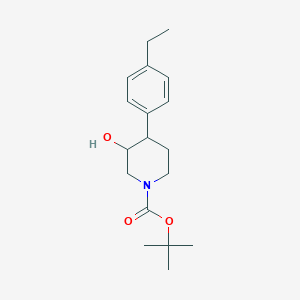



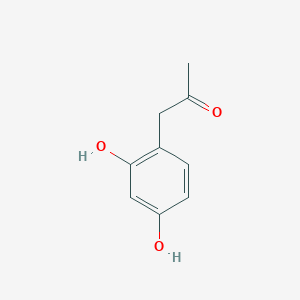
methanol](/img/structure/B13157848.png)
